molecular formula C9H14BNO2 B1321032 3-((Dimethylamino)methyl)phenylboronic acid CAS No. 819849-22-4

3-((Dimethylamino)methyl)phenylboronic acid

Cat. No.: B1321032
CAS No.: 819849-22-4
M. Wt: 179.03 g/mol
InChI Key: OFYQEYPITRRCBP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a substituted phenylboronic acid derivative characterized by the presence of a dimethylaminomethyl group at the meta position relative to the boronic acid functionality. The compound is systematically identified by the Chemical Abstracts Service number 819849-22-4 and possesses the molecular formula C9H14BNO2 with a molecular weight of 179.02 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is [3-[(dimethylamino)methyl]phenyl]boronic acid.

The structural framework consists of a benzene ring bearing a boronic acid group and a dimethylaminomethyl substituent positioned meta to each other. The Simplified Molecular Input Line Entry System representation is OB(C1=CC=CC(CN(C)C)=C1)O, which clearly illustrates the connectivity between the aromatic system, the boronic acid moiety, and the tertiary amine functionality. Alternative nomenclature includes 3-((Dimethylamino)methyl)benzeneboronic acid and Boronic acid, B-[3-[(dimethylamino)methyl]phenyl]-, reflecting the various naming conventions employed in chemical literature.

The International Chemical Identifier string InChI=1S/C9H14BNO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6,12-13H,7H2,1-2H3 provides a standardized representation of the molecular structure. The compound is also catalogued under the MDL number MFCD03425961, which serves as an additional identifier in chemical databases.

Table 1: Chemical Identifiers for this compound

Property Value
Chemical Abstracts Service Number 819849-22-4
Molecular Formula C9H14BNO2
Molecular Weight 179.02 g/mol
International Union of Pure and Applied Chemistry Name [3-[(dimethylamino)methyl]phenyl]boronic acid
MDL Number MFCD03425961
Simplified Molecular Input Line Entry System OB(C1=CC=CC(CN(C)C)=C1)O
International Chemical Identifier Key OFYQEYPITRRCBP-UHFFFAOYSA-N

Historical Development and Characterization

The development and characterization of this compound emerged from the broader advancement of organoboron chemistry and the recognition of functionalized boronic acids as valuable synthetic intermediates. The compound exists as a white to off-white solid at room temperature, demonstrating stability under ambient conditions when properly stored. Physical characterization studies have established that the compound exhibits solubility in polar solvents such as water and alcohols, a property attributed to the presence of the boronic acid moiety which can engage in hydrogen bonding interactions.

The compound requires storage under controlled conditions, specifically sealed in dry environments at temperatures between 2-8 degrees Celsius, to maintain its chemical integrity and prevent degradation. This storage requirement reflects the inherent sensitivity of boronic acids to moisture and temperature variations, which can lead to hydrolysis or other unwanted chemical transformations.

Chemical characterization has revealed that the dimethylamino group contributes to the compound's basicity and enhances its reactivity in various chemical reactions. The positioning of this electron-donating group meta to the boronic acid functionality creates an electronic environment that influences both the physical properties and chemical behavior of the molecule. Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structural identity and purity of synthesized samples.

The compound has been synthesized through multiple synthetic routes, with one documented approach involving the reaction of phenylboronic acid derivatives with dimethylamine under controlled conditions. The synthetic methodology typically requires the use of organic solvents such as tetrahydrofuran and proceeds under ambient or slightly elevated temperatures to ensure optimal yield and product quality.

Position within Organoboron Chemistry

This compound occupies a significant position within the broader field of organoboron chemistry, particularly as a member of the functionalized arylboronic acid family. The historical development of organoboron compounds can be traced back to the discovery of ethylboronic acid in 1860, but widespread application in academic and industrial settings emerged much later with the seminal work by Negishi and Suzuki on palladium-catalyzed arylation reactions. These pioneering studies led to substantial increased interest in boronic acids and organoboron compounds in general, establishing them as essential tools in organic synthesis.

The compound exemplifies the evolution of boronic acid chemistry from simple phenylboronic acid derivatives to more sophisticated functionalized analogs designed for specific applications. Phenylboronic acid itself, abbreviated as PhB(OH)2, serves as the parent compound in this family and has been extensively studied for its properties and reactivity patterns. The addition of the dimethylaminomethyl substituent to the phenyl ring represents a strategic modification that introduces additional functionality while maintaining the core boronic acid reactivity.

Within the context of modern organoboron chemistry, this compound demonstrates the versatility of boronic acids as mild Lewis acids that are generally stable and easy to handle, making them important components in organic synthesis. The structural features of this compound align with current trends in organoboron chemistry that emphasize the development of functionalized derivatives capable of participating in multiple types of chemical transformations.

The compound's position is further solidified by its relationship to other important organoboron derivatives, including boronic esters and trifluoroborates, which serve as protected or activated forms of the parent boronic acids. The availability of pinacol ester derivatives of this compound, such as the compound with Chemical Abstracts Service number 909391-56-6, demonstrates the systematic development of related compounds within this chemical family.

Research Significance and Applications Overview

The research significance of this compound stems from its unique combination of structural features that enable diverse applications across multiple fields of chemistry and biochemistry. The compound's primary significance lies in its participation in Suzuki coupling reactions, which represent one of the most important carbon-carbon bond forming processes in modern organic synthesis. The presence of the electron-donating dimethylamino group enhances the reactivity of the boronic acid moiety in these cross-coupling transformations, making it a valuable reagent for the construction of complex molecular architectures.

Research applications extend beyond traditional organic synthesis to include biological and medicinal chemistry contexts. The ability of boronic acids to form reversible complexes with diols makes this compound particularly useful in biological applications and sensor technologies. This property has been exploited in the development of carbohydrate receptors, antimicrobial agents, enzyme inhibitors, and bioconjugation reagents for protein and cell surface labeling. The dimethylamino functionality provides additional opportunities for molecular recognition and binding interactions that are not available with simple phenylboronic acid.

Recent research has demonstrated the utility of related dimethylaminomethyl-substituted boronic acids in the synthesis of advanced materials. Studies have reported the synthesis of phenylboronic acid-containing block copolymers, where 3-acrylamidophenylboronic acid derivatives are incorporated into polymer structures through reversible addition-fragmentation chain transfer polymerization. These materials exhibit unique properties such as temperature-responsive behavior and the ability to form core-shell micelles through complexation with complementary molecules.

Table 2: Primary Research Applications of this compound

Application Area Specific Use Research Significance
Organic Synthesis Suzuki coupling reactions Carbon-carbon bond formation
Medicinal Chemistry Drug development intermediate Targeting specific biological pathways
Sensor Technology Carbohydrate detection Reversible diol complexation
Materials Science Polymer synthesis Temperature-responsive materials
Biochemistry Protein labeling Bioconjugation applications
Analytical Chemistry Affinity chromatography Selective binding applications

The compound's research significance is further enhanced by its role in the development of novel analytical methodologies. Boronic acid-functionalized materials have been employed in affinity chromatography applications where the reversible binding properties enable selective separation and purification of target molecules containing diol functionalities. The incorporation of the dimethylamino group provides additional binding sites and modulates the overall binding affinity and selectivity of the resulting materials.

Contemporary research has also explored the compound's potential in the field of boron neutron capture therapy for cancer treatment, where organoboron compounds serve as boron delivery agents. The presence of the dimethylamino group may influence the biodistribution and cellular uptake properties of the compound, making it a candidate for further investigation in therapeutic applications.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYQEYPITRRCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609343
Record name {3-[(Dimethylamino)methyl]phenyl}boronic acid
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Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819849-22-4
Record name B-[3-[(Dimethylamino)methyl]phenyl]boronic acid
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Record name {3-[(Dimethylamino)methyl]phenyl}boronic acid
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Record name 3-(N, N-Dimethylaminomethyl) phenylboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-((Dimethylamino)methyl)phenylboronic acid can be synthesized through the reaction of phenylboronic acid with dimethylamine. The process typically involves the following steps:

  • Dissolving phenylboronic acid in an organic solvent such as tetrahydrofuran (THF).
  • Adding dimethylamine to the solution.
  • Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
  • Purifying the product through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-((Dimethylamino)methyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Boronic acids , including 3-((Dimethylamino)methyl)phenylboronic acid, are widely used in organic synthesis due to their ability to form covalent bonds with diols and other nucleophiles. This property enables their use in:

  • Suzuki Coupling Reactions : This compound can act as a reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing biaryl compounds. The presence of the dimethylamino group enhances the nucleophilicity of the boronic acid, facilitating the reaction with aryl halides .
  • Catalysis : Boronic acids serve as catalysts in various organic transformations. For instance, they can be involved in the formation of cyclic compounds through C–N coupling reactions, showcasing their utility in synthesizing complex organic molecules .

Biomedical Applications

This compound exhibits promising potential in biomedical applications:

  • Drug Delivery Systems : Recent studies have explored the use of phenylboronic acid derivatives in developing glucose-responsive drug delivery systems. The compound's ability to form reversible covalent bonds with diols allows for controlled release mechanisms, particularly for diabetes management .
  • Sensors : The compound has been utilized in creating sensors for detecting biomolecules. Its interaction with sugars and other diols can be harnessed to develop sensitive detection methods for glucose and other metabolites .

Case Study 1: Glucose-Sensitive Drug Delivery

A study demonstrated that microgels functionalized with phenylboronic acids exhibited significant swelling behavior in response to glucose levels. The incorporation of this compound into these microgels improved their responsiveness and stability, making them suitable candidates for self-regulated drug delivery systems .

Case Study 2: Asymmetric Synthesis

In a palladium-catalyzed asymmetric three-component reaction involving this boronic acid, researchers achieved high enantioselectivity when synthesizing arylglycines. The electronic properties of the boronic acid influenced the reaction pathway significantly, showcasing its role as a crucial building block in peptide synthesis .

Data Tables

Application AreaSpecific Use
Organic SynthesisSuzuki coupling reactions
CatalysisC–N coupling reactions
Drug DeliveryGlucose-responsive microgels
Sensor TechnologyDetection of glucose and other biomolecules

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the compound acts as a boron source to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of boronate esters .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Electronic and Steric Modifications
  • 3-(N,N-Dimethylamino)phenylboronic Acid (CAS 89291-23-6): The dimethylamino group at the meta position increases electron density on the boron atom, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the methyl groups may reduce coupling efficiency with bulky substrates .
  • (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic Acid (CAS 1072946-45-2): The addition of a fluorine atom at the para position introduces an electron-withdrawing effect, which counterbalances the electron-donating dimethylamino group. This dual electronic profile enhances stability in aqueous media while maintaining reactivity .
  • 3-(Dimethylcarbamoyl)phenylboronic Acid (CAS 373384-14-6) :
    The carbamoyl group (-CONMe₂) provides strong electron-withdrawing effects, reducing boron acidity and slowing transmetalation. However, this group improves solubility in polar solvents, making it advantageous for reactions requiring aqueous conditions .

Hydrochloride Derivatives
  • 3-(Dimethylamino)phenylboronic Acid Hydrochloride (CAS 1256355-23-3): Protonation of the dimethylamino group increases water solubility but may reduce nucleophilicity. This form is preferred in pharmaceutical syntheses where ionic intermediates are required .

Structural Isomerism and Positional Effects

  • (2-{[Methyl(3-methylphenyl)amino]methyl}phenyl)boronic Acid (CAS 436845-46-4): Positional isomerism (ortho-substitution vs. meta) introduces steric crowding near the boron atom, reducing reaction rates in cross-couplings. However, the methyl group on the adjacent phenyl ring enhances crystallinity, facilitating purification .
  • 4-Amino-3-fluorophenylboronic Acid: The para-amino group creates a hydrogen-bonding network in the solid state, as observed in XRD studies, which stabilizes the crystal lattice but may complicate solubility in non-polar solvents .

Functional Group Comparisons

Compound Substituent Key Properties Applications
Target Compound -B(OH)₂, -CH₂NMe₂ High reactivity in Suzuki couplings; moderate solubility in MeOH/DCM HDAC inhibitors, polymer synthesis
3-Fluorophenylboronic Acid -B(OH)₂, -F Enhanced stability in basic conditions; lower reactivity Sensors, glycoconjugate synthesis
3-(Acrylamido)phenylboronic Acid -B(OH)₂, -NHCOCH₂CH₂ Polymerizable group; forms hydrogels with diols Biomedical hydrogels, drug delivery
3-Carboxyphenylboronic Acid -B(OH)₂, -COOH pH-sensitive binding to diols; used in glucose sensors Diagnostics, responsive materials

Spectroscopic and Crystallographic Data

  • NMR and IR Analysis: The dimethylamino group in 3-((Dimethylamino)methyl)phenylboronic acid shows a characteristic singlet at δ 3.13 ppm in $ ^1H $ NMR (CDCl₃), corresponding to six equivalent methyl protons. The boron atom’s electron density shift is evident in $ ^{11}B $ NMR, with a peak near δ 30 ppm . In contrast, fluorinated analogues like 3-fluoro-4-methylphenylboronic acid exhibit upfield shifts in $ ^{19}F $ NMR due to electron-withdrawing effects .
  • XRD Studies: Crystallographic data for 4-carboxyphenylboronic acid (Dikmen et al., 2018) reveal planar boronic acid dimers stabilized by hydrogen bonds, whereas the dimethylamino derivative forms less ordered structures due to steric effects .

Biological Activity

3-((Dimethylamino)methyl)phenylboronic acid (CAS No. 819849-22-4) is a boronic acid derivative that exhibits significant biological activity through its interactions with various biomolecules and enzymes. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃BNO₂. It contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing the activity of various biological molecules.

Target Interactions

This compound primarily interacts with enzymes through a process known as transmetalation , which is crucial in the Suzuki–Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, making the compound valuable in organic synthesis and medicinal chemistry.

Biochemical Pathways

The compound has been shown to modulate the activity of several key enzymes, including:

  • Glucokinase : Involved in glucose metabolism.
  • Enoyl-ACP reductase : Plays a role in fatty acid biosynthesis.
    These interactions can influence metabolic pathways and cellular processes, such as cell signaling and gene expression .

Cellular Effects

This compound exhibits notable effects on various cell types:

  • Cell Signaling : The compound can influence signaling pathways critical for cell survival and proliferation.
  • Gene Expression : It has been shown to modulate the expression of genes involved in metabolic regulation.
  • Neuronal Health : The compound can affect the survival motor neuron protein, which is essential for neuronal function .

Pharmacokinetics

The compound is relatively stable at room temperature and slightly soluble in water, which may influence its bioavailability and pharmacological effects. Its stability under physiological conditions enhances its potential as a therapeutic agent.

Research Applications

This compound has diverse applications across various fields:

Chemistry

  • Reagent in Organic Synthesis : It is widely used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology

  • Drug Development : The compound is being explored for its potential as a boron-containing drug, particularly in cancer therapies due to its ability to inhibit specific enzyme activities .

Industry

  • Material Science : It is utilized in the production of advanced materials, including polymers and nanomaterials, owing to its unique chemical properties.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesApplications
This compoundContains dimethylamino group; versatileOrganic synthesis, drug development
Phenylboronic acidLacks dimethylamino group; less reactiveBasic organic reactions
4-((Dimethylamino)methyl)phenylboronic acidDimethylamino group in para positionSimilar applications but different reactivity

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research : Investigations into its role as an inhibitor of critical enzymes have shown promise in inhibiting tumor growth and metastasis in preclinical models .
  • Diabetes Management : The compound's ability to form glucose-sensitive hydrogels has been explored for controlled drug delivery systems, demonstrating potential applications in diabetes treatment .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-((dimethylamino)methyl)phenylboronic acid and its derivatives?

The synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where boronic acid derivatives are reacted with aryl halides. For example, in the synthesis of a histone deacetylase inhibitor, 3-(dimethylamino)phenylboronic acid was coupled with methyl 4-bromobenzoate using tetrakis(triphenylphosphine)palladium(0) as a catalyst under reflux in 1,2-dimethoxyethane/water . Key parameters include inert atmosphere, controlled pH, and stoichiometric optimization of boronic acid to halide ratios. Post-synthetic modifications, such as protection of the dimethylamino group, may require orthogonal protecting strategies to avoid boronic acid decomposition.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}, 11B^{11}\text{B}, 13C^{13}\text{C}, and 15N^{15}\text{N} NMR are essential for confirming boronic acid structure, boron hybridization (sp2^2 vs. sp3^3), and intermolecular interactions (e.g., with diols or amines) .
  • X-ray Crystallography : Crystallographic studies of analogous boronic acids (e.g., 4-halophenylboronic acids) reveal planar trigonal boron geometry and hydrogen-bonded supramolecular networks, which inform steric/electronic effects in 3-((dimethylamino)methyl) derivatives .
  • IR and UV-Vis : Used to monitor protodeboronation or complexation events via shifts in B–O and B–N vibrational modes .

Advanced: How does the protodeboronation mechanism of this compound vary under acidic or oxidative conditions?

Protodeboronation (B–C bond cleavage) is influenced by substituent electronic effects. Electron-donating groups (e.g., dimethylamino) stabilize boron via resonance, reducing protodeboronation rates. Studies on neat boronic acids suggest that Lewis acid catalysis (e.g., AlCl3_3) or protic solvents accelerate deboronation, while bulky substituents hinder it . For example, 3-aminophenylboronic acid derivatives exhibit slower protodeboronation compared to electron-deficient analogs. Mechanistic pathways (e.g., SEAr vs. radical) can be probed via isotopic labeling and kinetic isotope effects (KIEs).

Advanced: How do conflicting reports on boronic acid-sialic acid binding mechanisms inform experimental design for studying this compound’s interactions?

Two competing models exist for phenylboronic acid (PBA) binding to sialic acids (Sia):

  • Otsuka et al. : Proposed interaction between PBA’s –B(OH)2_2 and the glycerol side chain (C-7/C-8) of Neu5Ac at pH > 8, supported by 11B^{11}\text{B} NMR and binding constants (K=37.6M1K = 37.6 \, \text{M}^{-1} at pH 7.4) .
  • Djanashvili et al. : Argued for α-hydroxycarboxylate (C-1/C-2) binding at pH < 8, with contradictory 17O^{17}\text{O} NMR data indicating erythro configuration hinders glycerol interaction .
    Resolution : Use pH-controlled 11B^{11}\text{B}/13C^{13}\text{C} NMR titrations and DFT simulations (e.g., B3LYP/6-31G*) to map pH-dependent binding modes. Compare results with this compound’s pKa (~9–10) to predict dominant interactions.

Advanced: How can computational methods (e.g., DFT) predict the electronic and conformational properties of this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level accurately predicts:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., 5.1 eV for 3-formylphenylboronic acid) correlate with reactivity in Suzuki coupling .
  • Vibrational Frequencies : Matched with experimental IR/Raman data to assign B–O stretching (~1,350 cm1^{-1}) and NH bending modes .
  • Molecular Docking : Simulate interactions with biomolecules (e.g., Neu5Ac) by optimizing boronic acid dihedral angles and hydrogen-bonding networks .

Advanced: What strategies resolve contradictions in boronic acid reactivity data across different studies?

  • Systematic pH Control : Boronic acid reactivity (e.g., binding, protodeboronation) is pH-sensitive. Standardize buffer conditions (e.g., phosphate vs. carbonate) to ensure reproducibility .
  • Cross-Validation with Multiple Techniques : Combine NMR (11B^{11}\text{B}, 13C^{13}\text{C}), isothermal titration calorimetry (ITC), and X-ray crystallography to validate binding constants and stoichiometry .
  • Synthetic Probes : Design isotopically labeled analogs (e.g., 15N^{15}\text{N}-dimethylamino) to track electronic effects in situ .

Advanced: How do steric and electronic effects of the dimethylamino group influence this compound’s catalytic or sensing applications?

  • Electronic Effects : The dimethylamino group is electron-donating, lowering boron’s Lewis acidity and shifting pKa (~9–10 vs. ~8.7 for phenylboronic acid). This enhances stability in basic media but reduces electrophilicity in Suzuki coupling .
  • Steric Effects : The –CH2_2N(CH3_3)2_2 substituent introduces steric hindrance, which can be quantified via Tolman cone angles or XRD-derived torsion angles. This impacts molecular recognition in sensors (e.g., glucose detection) .

Basic: What are the stability considerations for storing and handling this compound?

  • Anhydride Formation : Boronic acids often dehydrate to form boroxines. Store under inert atmosphere at –20°C with desiccants. Monitor purity via 11B^{11}\text{B} NMR (δ ~30 ppm for boroxines vs. ~10 ppm for boronic acids) .
  • pH-Dependent Degradation : Avoid prolonged exposure to acidic (protodeboronation) or basic (oxidation) conditions. Stabilize aqueous solutions at pH 5–7 with buffering agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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